2-Formamido-2-(oxetan-3-yl)acetic acid
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Overview
Description
2-Formamido-2-(oxetan-3-yl)acetic acid is a unique chemical compound with the molecular formula C6H9NO4 and a molecular weight of 159.14 g/mol . This compound is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a formamido group attached to an acetic acid moiety. The compound is known for its high purity and versatility, making it valuable for advanced research and development projects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formamido-2-(oxetan-3-yl)acetic acid involves several steps. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetates . The starting material, methyl 2-(oxetan-3-ylidene)acetate, is obtained through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then treated with various (N-Boc-cycloaminyl)amines to yield the target 3-substituted 3-(acetoxymethyl)oxetane compounds .
Industrial Production Methods
Industrial production methods for this compound typically involve bulk custom synthesis and procurement . Companies like ChemScene provide this compound in stock or on a backordered basis, ensuring high purity and quality for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Formamido-2-(oxetan-3-yl)acetic acid undergoes various chemical reactions, including:
Aza-Michael Addition: This reaction involves the addition of NH-heterocycles to α,β-unsaturated esters, forming C–N bonds.
Suzuki–Miyaura Cross-Coupling: This reaction involves the coupling of brominated pyrazole–azetidine hybrids with boronic acids to diversify heterocyclic amino acid derivatives.
Common Reagents and Conditions
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): Used as a catalyst in the Horner–Wadsworth–Emmons reaction.
N-Boc-cycloaminylamines: Used in the aza-Michael addition to yield the target oxetane compounds.
Boronic Acids: Used in the Suzuki–Miyaura cross-coupling reaction.
Major Products
The major products formed from these reactions include 3-substituted 3-(acetoxymethyl)oxetane compounds and diversified heterocyclic amino acid derivatives .
Scientific Research Applications
2-Formamido-2-(oxetan-3-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of novel heterocyclic compounds and amino acid derivatives.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Formamido-2-(oxetan-3-yl)acetic acid involves its interaction with molecular targets and pathways in biological systems. The oxetane ring and formamido group play crucial roles in its reactivity and interactions with biomolecules . The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of biologically active derivatives .
Comparison with Similar Compounds
2-Formamido-2-(oxetan-3-yl)acetic acid can be compared with similar compounds such as 2-Amino-2-(oxetan-3-yl)acetic acid . While both compounds contain an oxetane ring, the presence of the formamido group in this compound distinguishes it from its analogs. This unique functional group contributes to its distinct chemical properties and reactivity .
List of Similar Compounds
Properties
Molecular Formula |
C6H9NO4 |
---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
2-formamido-2-(oxetan-3-yl)acetic acid |
InChI |
InChI=1S/C6H9NO4/c8-3-7-5(6(9)10)4-1-11-2-4/h3-5H,1-2H2,(H,7,8)(H,9,10) |
InChI Key |
DJILURHLRAXXPV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)C(C(=O)O)NC=O |
Origin of Product |
United States |
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